molecular formula C14H14BrNO3S B2984305 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866038-60-0

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2984305
CAS No.: 866038-60-0
M. Wt: 356.23
InChI Key: AEQPFJNQQIVALH-UHFFFAOYSA-N
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Description

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is an organic compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23486 g/mol This compound features a pyridinone core substituted with a bromo-methylphenyl sulfonyl group and two methyl groups

Preparation Methods

The synthesis of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3-bromo-2-methylphenyl sulfonyl chloride, which is then reacted with 4,6-dimethyl-2(1H)-pyridinone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo-methylphenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-bromo-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-8-7-9(2)16-14(17)13(8)20(18,19)12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPFJNQQIVALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C(=CC=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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